2,3-Dichloro-5-(chloromethyl)pyridine
Overview
Description
2,3-Dichloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a chloromethyl group at the 5th position. This compound is of significant interest in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is used as a chemical intermediate in the synthesis of several crop-protection products .
Mode of Action
It is known to be used in the synthesis of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5-(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This irreversible inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their function. These binding interactions can result in the modulation of gene expression and protein activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for the enzymatic activity and metabolic flux of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. The localization and accumulation of this compound can influence its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification. Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and energy metabolism. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine typically involves the chlorination of 2-chloro-5-(chloromethyl)pyridine. This process can be carried out under liquid-phase conditions to yield the desired product . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes chlorination steps, followed by purification through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically require a base and are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used, depending on the desired product.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2,3-Dichloro-5-(chloromethyl)pyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, such as insecticides and herbicides, due to its ability to interact with biological targets.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents, contributing to the development of new treatments for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
2,3-Dichloro-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
2,3-dichloro-5-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSQVBPRZIYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436438 | |
Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-31-0 | |
Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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